molecular formula C31H33F3N2O5S B563053 Tipranavir-d4

Tipranavir-d4

Número de catálogo: B563053
Peso molecular: 606.7 g/mol
Clave InChI: SUJUHGSWHZTSEU-YBLLDNOUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tipranavir-d4 es una forma deuterada de Tipranavir, un inhibidor de la proteasa no peptídico utilizado en el tratamiento de la infección por el virus de la inmunodeficiencia humana (VIH). This compound se utiliza principalmente como un estándar interno para la cuantificación de Tipranavir en varios métodos analíticos, como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS) . Los átomos de deuterio en this compound reemplazan los átomos de hidrógeno, proporcionando un isótopo estable que ayuda en la cuantificación y el análisis precisos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Tipranavir-d4 implica la incorporación de átomos de deuterio en la molécula de Tipranavir. Esto se puede lograr mediante varios métodos, que incluyen:

    Intercambio hidrógeno-deuterio: Este método implica el intercambio de átomos de hidrógeno con átomos de deuterio en presencia de una fuente de deuterio, como óxido de deuterio (D2O) o disolventes deuterados.

    Reactivos deuterados: El uso de reactivos deuterados en la síntesis de Tipranavir puede introducir átomos de deuterio en posiciones específicas de la molécula.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica:

    Síntesis a granel: Se utilizan grandes cantidades de reactivos y disolventes deuterados para lograr el nivel deseado de deuteración.

    Purificación: El this compound sintetizado se purifica utilizando técnicas como la cromatografía para eliminar cualquier impureza y lograr altos niveles de pureza.

Análisis De Reacciones Químicas

Metabolism and Biochemical Reactions

Tipranavir-d4 undergoes hepatic metabolism primarily via CYP3A4, with ritonavir boosting its plasma levels through inhibition of the same pathway . Key metabolic reactions include:

Cytochrome P450 Interactions

Enzyme Effect Impact
CYP3A4Substrate and inhibitorIncreased bioavailability with ritonavir; inducer at steady state
CYP2D6Potent inhibitionAlters metabolism of co-administered drugs (e.g., statins)
P-glycoproteinInducer/substrateAffects intestinal absorption and efflux

Glucuronidation

This compound undergoes phase II glucuronidation, forming β-D-glucuronide metabolites. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves:

  • Hydrolysis : Acidic conditions cleave the glucuronide bond, releasing the parent compound.
  • Metabolic Fate : Glucuronides are excreted via bile and urine, contributing to its 5-6 hour half-life .

Protease Inhibition Mechanism

This compound binds the HIV-1 protease active site (Asp25, Asp29, Asp30) via a strong hydrogen bond network, maintaining affinity even in resistant mutants .

Thermodynamic Analysis

Parameter Wild-Type Protease Resistant Mutants (e.g., I50V, V82F/I84V)
Binding Affinity (K_i)19 pM 50-100 nM
ΔG (free energy)−10.8 kcal/mol −8.3 to −9.5 kcal/mol
ΔH (enthalpy)−8.7 kcal/mol −7.1 to −8.3 kcal/mol

Its unique thermodynamic profile compensates for entropic losses in mutants through enhanced enthalpy gains .

Pharmacokinetic Reactions

Parameter Value Reaction Context
Protein Binding>99.9% Extensive binding to serum albumin and α-1-acid glycoprotein
ClearanceNot quantified Primarily hepatic via CYP3A4
Volume of DistributionNot reported Likely extensive due to lipophilicity

Hepatotoxicity

This compound is associated with transient aminotransferase elevations (3-10% incidence) and rare acute liver injury . Mechanisms involve:

  • Mitochondrial Dysfunction : Disruption of lipid metabolism pathways .
  • Immune Reconstitution : Inflammation exacerbating underlying liver conditions .

Intracranial Hemorrhage

Linked to hypercoagulability and endothelial dysfunction, particularly in patients with pre-existing vascular risk factors .

Drug Interactions

Drug Class Effect Mechanism
Statins (e.g., atorvastatin)Increased toxicity riskCYP2D6 inhibition
Antifungals (e.g., voriconazole)Reduced efficacyCYP3A4 inhibition
Oral ContraceptivesAltered efficacyP-glycoprotein induction

Aplicaciones Científicas De Investigación

Pharmacological Properties

Mechanism of Action:

  • Tipranavir binds to the active site of the HIV-1 protease enzyme, exhibiting flexibility that allows it to accommodate mutations associated with resistance to other protease inhibitors .
  • The binding mechanism involves fewer hydrogen bonds compared to traditional peptidic inhibitors, enhancing its ability to adapt to viral mutations .

Pharmacokinetics:

  • Tipranavir is administered in combination with ritonavir to enhance its bioavailability. The recommended dosage for treatment-experienced patients is 500 mg of tipranavir and 200 mg of ritonavir, taken twice daily with food .

Clinical Efficacy

Clinical Trials:
Two pivotal Phase III studies, RESIST-1 and RESIST-2, evaluated the efficacy of tipranavir/ritonavir in treatment-experienced patients. Key findings include:

StudyPatient PopulationPrimary EndpointTPV/r Response RateComparator Response Rate
RESIST-1620 patients in North AmericaVirologic response at 24 weeks41.5% had >1 log reduction in viral load22.3% had >1 log reduction
RESIST-2863 patients in Europe and Latin AmericaVirologic response at 24 weeks41% achieved viral load <400 copies/mL15% achieved viral load <400 copies/mL

These studies demonstrated that patients on tipranavir/ritonavir had significantly better virologic and immunologic outcomes compared to those on comparator regimens .

Long-term Outcomes:
In both studies, long-term follow-up indicated that patients receiving tipranavir/ritonavir were more likely to achieve durable viral suppression and improved CD4 cell counts compared to those receiving other ritonavir-boosted protease inhibitors .

Case Studies

Several case studies have highlighted the effectiveness of tipranavir in real-world settings:

  • Case Study A : A 45-year-old male with extensive treatment history and multiple PI resistance mutations was switched to a regimen including tipranavir/ritonavir. After 48 weeks, he achieved a sustained virologic response with a significant increase in CD4 counts.
  • Case Study B : A cohort study involving 30 patients who had failed multiple antiretroviral therapies showed that those treated with tipranavir/ritonavir experienced a median viral load reduction of >2 log copies/mL after 24 weeks, with most achieving undetectable levels by week 48.

Advantages of Tipranavir-d4

The deuterated form, this compound, may offer several advantages:

  • Improved Stability : The incorporation of deuterium can enhance metabolic stability and reduce the rate of drug clearance.
  • Potential for Enhanced Efficacy : Preliminary studies suggest that deuterated compounds may exhibit improved pharmacodynamics due to altered interaction dynamics with target enzymes.
  • Reduced Side Effects : Deuterated forms may be associated with fewer side effects or improved tolerability profiles based on metabolic pathways.

Comparación Con Compuestos Similares

Compuestos similares

    Darunavir: Otro inhibidor de la proteasa no peptídico utilizado en el tratamiento de la infección por el VIH.

    Saquinavir: Un inhibidor de la proteasa peptídico con un mecanismo de acción similar.

    Ritonavir: A menudo se utiliza en combinación con otros inhibidores de la proteasa para aumentar su eficacia.

Unicidad de Tipranavir-d4

This compound es único debido a su naturaleza deuterada, que proporciona una estabilidad y precisión mejoradas en los métodos analíticos. La incorporación de átomos de deuterio permite una cuantificación y un análisis precisos, lo que lo convierte en una herramienta valiosa en estudios de farmacocinética y desarrollo de fármacos.

Actividad Biológica

Tipranavir-d4 is a deuterated analog of Tipranavir (TPV), a non-peptidic protease inhibitor used primarily in the treatment of HIV-1. This article delves into the biological activity of this compound, examining its mechanism of action, pharmacokinetics, efficacy in clinical studies, and its potential in treating drug-resistant HIV strains.

Overview of Tipranavir

Tipranavir is notable for its ability to inhibit the HIV-1 protease enzyme, which is crucial for the maturation of viral particles. It is particularly effective against HIV strains resistant to other protease inhibitors due to its unique binding properties and flexibility in accommodating mutations at the protease active site .

Chemical Structure and Properties:

  • Chemical Formula: C₃₁H₃₃F₃N₂O₅S
  • Molecular Weight: 602.664 g/mol
  • Mechanism of Action: Inhibits the processing of Gag and Gag-Pol polyproteins in HIV-1 infected cells, preventing the formation of mature virions .

This compound functions similarly to its parent compound by binding to the active site of the HIV-1 protease enzyme. Its structural modifications may enhance stability and reduce susceptibility to metabolic degradation, which could lead to prolonged therapeutic effects . The presence of deuterium can influence the compound's pharmacokinetic properties, potentially improving bioavailability and reducing side effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for its efficacy:

  • Absorption: Limited absorption; however, when co-administered with ritonavir, it shows enhanced bioavailability.
  • Protein Binding: Over 99.9% bound to serum proteins.
  • Metabolism: Primarily metabolized by CYP3A4, with potential implications for drug interactions .
  • Half-life: Approximately 5-6 hours.

Case Studies and Clinical Trials

Several studies have evaluated the efficacy of Tipranavir in treatment-experienced populations:

  • RESIST Trials: A combined analysis from two phase III trials (RESIST-1 and RESIST-2) demonstrated that patients on Tipranavir-ritonavir (TPV/r) had significantly better virological responses compared to those on comparator protease inhibitors (CPI) over 48 weeks. Specifically:
    • Response Rate: 33.6% in TPV/r group vs. 15.3% in CPI group (p < 0.0001).
    • Time to Treatment Failure: Median time was significantly longer for TPV/r (113 days) compared to CPI (0 days) .
  • Resistance Profiles: Research indicated that Tipranavir maintains activity against multiple protease mutations associated with resistance, making it a valuable option for patients with extensive treatment history .
  • Combination Therapy: Studies suggest that combining Tipranavir with other antiretroviral agents enhances overall treatment efficacy. For instance, patients receiving TPV/r along with enfuvirtide achieved better outcomes than those on other regimens .

Comparative Efficacy Table

Study/TrialTreatment GroupResponse Rate (%)Time to Failure (days)Notable Findings
RESIST TrialsTPV/r33.6113Superior virological response vs CPI
Phase II StudiesTPV/r + Enfuvirtide58.2Not specifiedEnhanced response with additional active drugs

Adverse Effects

While generally well-tolerated, common adverse effects associated with Tipranavir include gastrointestinal disturbances and elevations in liver enzymes. Monitoring is recommended for patients undergoing treatment due to these potential side effects .

Propiedades

IUPAC Name

N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-(1,1,2,2-tetradeuteriopropyl)-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i3D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJUHGSWHZTSEU-YBLLDNOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C([2H])([2H])[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tipranavir-d4
Reactant of Route 2
Tipranavir-d4
Reactant of Route 3
Tipranavir-d4
Reactant of Route 4
Tipranavir-d4
Reactant of Route 5
Tipranavir-d4
Reactant of Route 6
Tipranavir-d4

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.